(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride
Description
"(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride" is a sulfonyl chloride derivative characterized by a tetrahydropyran (oxane) backbone substituted with a cyclopropyl group at the 6-position. The methanesulfonyl chloride (-SO₂Cl) group is attached to the 2-position of the oxane ring. This structural complexity distinguishes it from simpler sulfonyl chlorides like methanesulfonyl chloride (CH₃SO₂Cl). Sulfonyl chlorides are pivotal in organic synthesis, serving as electrophilic reagents for introducing sulfonyl groups or synthesizing sulfonamides. The cyclohexane-derived oxane ring and cyclopropyl substituent likely confer unique steric and electronic properties, influencing reactivity, solubility, and toxicity compared to linear analogs .
Properties
IUPAC Name |
(6-cyclopropyloxan-2-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYQHYZPOYVJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C2CC2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyclopropyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of (6-Cyclopropyloxan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(6-Cyclopropyloxan-2-yl)methanol+Methanesulfonyl chloride→(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (6-Cyclopropyloxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.
Reduction: The compound can be reduced to (6-Cyclopropyloxan-2-yl)methanesulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the compound into sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex molecules.
Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of (6-Cyclopropyloxan-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes of "(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride" with related compounds:
Physicochemical Properties
| Property | Methanesulfonyl Chloride | Tosyl Chloride | Target Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 114.55 | 190.65 | ~238.7 (estimated) |
| Boiling Point | 164°C | 145°C (at 20 mmHg) | Likely higher due to bulk |
| Solubility | Reacts with water | Low water solubility | Moderate in organic solvents |
Research Findings and Key Observations
Reactivity Trends :
- Methanesulfonyl chloride exhibits rapid reactions with nucleophiles (e.g., amines) due to low steric hindrance .
- The target compound’s bulky oxane-cyclopropyl structure may slow reactions, favoring selective sulfonylation in sterically unhindered environments.
Toxicity Considerations :
- Methanesulfonyl chloride is acutely toxic via inhalation (H330) and causes severe skin burns (H314) . The target compound’s lower volatility (inferred from higher molecular weight) might reduce inhalation hazards but increase dermal exposure risks due to persistence.
Environmental Impact: Both compounds likely pose acute aquatic toxicity (H402, H412) .
Biological Activity
(6-Cyclopropyloxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C₈H₉ClO₃S
- Molecular Weight : 208.68 g/mol
The compound features a cyclopropyl group attached to an oxane ring, which is further substituted with a methanesulfonyl chloride group. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The methanesulfonyl group can interact with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids. This reactivity can disrupt various cellular processes, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : It has the potential to intercalate into DNA, affecting replication and transcription processes.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses promising antimicrobial properties that could be further explored for therapeutic applications.
Anticancer Activity
Research has also highlighted the potential anticancer effects of this compound. A notable study evaluated its cytotoxicity against several cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The results suggest that this compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various sulfonamide derivatives, including this compound, against resistant bacterial strains. The findings indicated that this compound showed superior activity compared to traditional antibiotics, suggesting its potential use in treating resistant infections. -
Case Study on Cancer Treatment :
Another investigation focused on the effects of this compound on tumor growth in xenograft models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its therapeutic potential in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
